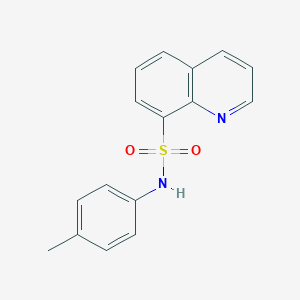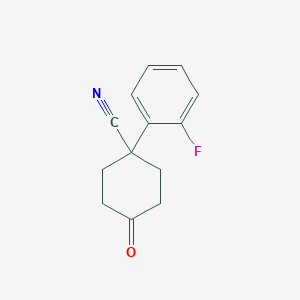
5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one” is a chemical compound with the molecular formula C16H12BrNO3 and a molecular weight of 346.18 .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom, a hydroxy group, a 2-oxo-2-phenylethyl group, and an indolin-2-one group .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 5-Bromo-3-Hydroxy-3-Phenacyl-1H-Indol-2-One Applications:
Antiviral Applications
Indole derivatives have been recognized for their antiviral properties. This suggests that 5-bromo-3-hydroxy-3-phenacyl-1H-indol-2-one could potentially be used in the development of antiviral drugs, particularly targeting viruses that have shown susceptibility to indole-based compounds .
Anti-inflammatory Applications
The anti-inflammatory activity of indole derivatives is well-documented. This compound may serve as a basis for creating new anti-inflammatory medications, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Anticancer Applications
Indole derivatives are known to possess anticancer activities. Research into 5-bromo-3-hydroxy-3-phenacyl-1H-indol-2-one could explore its efficacy in inhibiting cancer cell growth or inducing apoptosis in various cancer cell lines .
Anti-HIV Applications
Given the anti-HIV activity of some indole derivatives, there’s potential for this compound to be investigated as part of anti-HIV therapies, possibly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) or as part of a combination therapy .
Antioxidant Applications
The antioxidant properties of indole derivatives suggest that 5-bromo-3-hydroxy-3-phenacyl-1H-indol-2-one could be researched for its ability to neutralize free radicals and protect against oxidative stress-related damage .
Antimicrobial Applications
Indoles have been used to combat a variety of microbial infections. This compound could be studied for its effectiveness against bacteria, fungi, or other pathogenic microorganisms .
Antidiabetic Applications
The antidiabetic activity of indole derivatives makes them candidates for diabetes treatment research. This compound could be explored for its potential to regulate blood sugar levels or improve insulin sensitivity .
Antimalarial Applications
Indole derivatives have shown promise in antimalarial drug development. Research into 5-bromo-3-hydroxy-3-phenacyl-1H-indol-2-one might focus on its potential as a treatment for malaria, possibly through inhibition of plasmodial enzymes or disruption of the parasite’s life cycle .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological activity .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.
Pharmacokinetics
The compound has a molecular weight of 34617500, a density of 1576g/cm3, and a boiling point of 5603ºC at 760 mmHg . These properties could potentially impact its bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
5-bromo-3-hydroxy-3-phenacyl-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-11-6-7-13-12(8-11)16(21,15(20)18-13)9-14(19)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJIGQVKYKULKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315391 |
Source


|
| Record name | MLS003115664 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70452-19-6 |
Source


|
| Record name | MLS003115664 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003115664 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B182874.png)


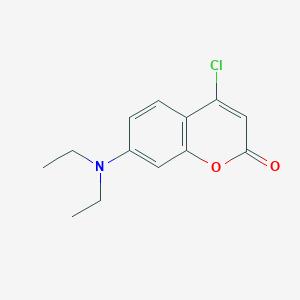
![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)
![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)

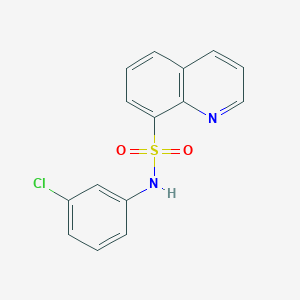

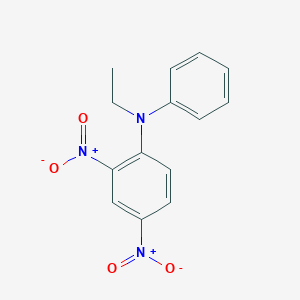
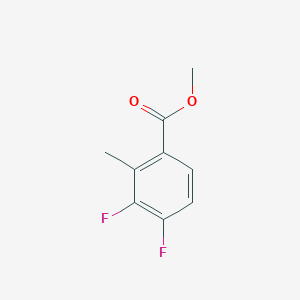
![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)
